![molecular formula C11H15NO3 B8570447 methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
methyl 2-[4-(2-aminoethyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[4-(2-aminoethyl)phenoxy]acetate is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with a carbomethoxymethoxy group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-aminoethyl)phenoxy]acetate typically involves the reaction of 4-hydroxybenzaldehyde with methyl chloroformate to form 4-carbomethoxymethoxybenzaldehyde. This intermediate is then subjected to reductive amination with ethanamine under suitable conditions to yield the final product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(2-aminoethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 2-[4-(2-aminoethyl)phenoxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-aminoethyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the carbomethoxymethoxy group.
2-(4-Hydroxyphenyl)ethanamine: Contains a hydroxyl group instead of the carbomethoxymethoxy group.
2-(4-Chlorophenyl)ethanamine: Substituted with a chlorine atom instead of the carbomethoxymethoxy group.
Uniqueness
methyl 2-[4-(2-aminoethyl)phenoxy]acetate is unique due to the presence of the carbomethoxymethoxy group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-[4-(2-aminoethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)8-15-10-4-2-9(3-5-10)6-7-12/h2-5H,6-8,12H2,1H3 |
InChI Key |
RYNVPGCCNZBBCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8570369.png)
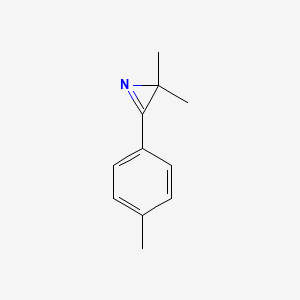
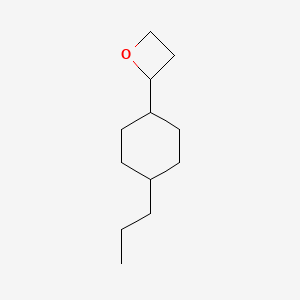
![3-(4-methoxy-phenyl)-benzo[b]thiophene](/img/structure/B8570394.png)
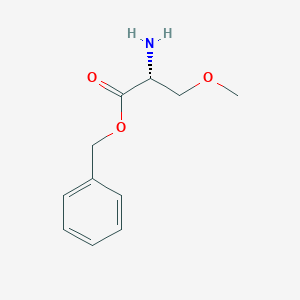

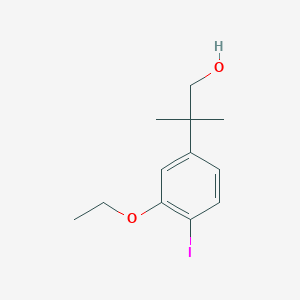

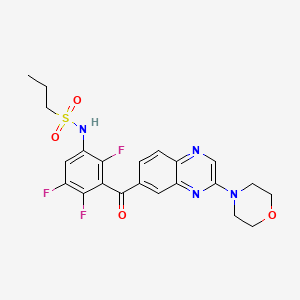

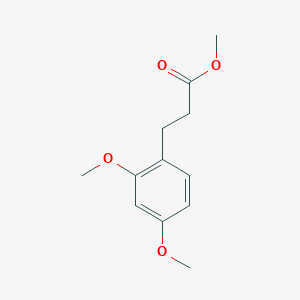

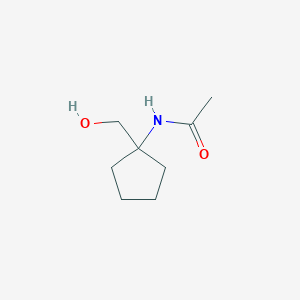
![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)
